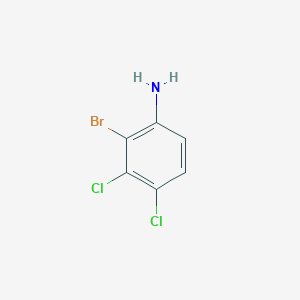

2-Bromo-3,4-dichloroaniline

Description

Significance of Halogenated Aniline (B41778) Derivatives in Organic Chemistry

Halogenated aniline derivatives are of considerable importance in organic chemistry, primarily serving as versatile intermediates in the synthesis of more complex molecules. nih.govontosight.ai Aryl halides, the broader class to which these compounds belong, are critical building blocks in a variety of carbon-carbon bond-forming reactions, such as cross-coupling chemistries. nih.gov

The applications of these derivatives are widespread:

Pharmaceuticals: The aniline moiety is a common feature in many drug molecules, and halogenated anilines are used as precursors in the synthesis of various therapeutic agents, including analgesics and antivirals. ontosight.ainbinno.com

Agrochemicals: Many herbicides and fungicides are synthesized from halogenated aniline intermediates. nbinno.com For instance, 3,4-dichloroaniline (B118046) is a known precursor to herbicides like diuron (B1670789) and propanil (B472794).

Dyes and Pigments: These compounds are foundational in the production of azo dyes and other pigments used in the textile and cosmetics industries. ontosight.ainbinno.com

The reactivity of the aniline ring is significantly altered by halogen substituents. While the amino group is highly activating and directs electrophiles to the ortho and para positions, the electron-withdrawing nature of halogens can decrease this reactivity, allowing for more controlled and regioselective reactions. acs.org However, the high reactivity of aniline itself can sometimes lead to mixtures of polyhalogenated products, making selective synthesis a key challenge. acs.org

Overview of 2-Bromo-3,4-dichloroaniline and its Research Context

This compound is a specific example of a polychlorinated aniline derivative. Its research context is primarily as a synthetic intermediate. While extensive academic literature dedicated solely to this compound is not prevalent, its role can be understood through the study of related compounds and synthetic patents.

The synthesis of such highly substituted anilines often requires multi-step procedures. googleapis.com A common strategy involves the protection of the highly reactive para-position of an aniline precursor, followed by sequential halogenation steps to introduce the desired halogens at specific locations. google.comgoogle.com Subsequently, the protecting group is removed to yield the final product. google.comgoogle.com For instance, processes have been patented for the preparation of 2,6-dichloroanilines that involve the bromination of the para-position, followed by chlorination and then reductive debromination. google.comgoogle.com It is through such strategic synthetic routes that complex substitution patterns like that of this compound are achieved.

The primary interest in compounds like this compound lies in their potential to be transformed into other valuable chemicals. The presence of three halogen atoms offers multiple sites for further chemical modification, making it a potentially useful building block in organic synthesis.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound itself is limited. The main objectives of research involving such compounds generally fall into the following categories:

Development of Synthetic Methodologies: A significant area of research for halogenated anilines is the development of efficient and selective synthesis methods. acs.orgnih.gov This includes creating protocols that can control the degree and position of halogenation on the aniline ring, which can be challenging to achieve. acs.org

Application as a Synthetic Intermediate: Research often focuses on using compounds like this compound as a starting material to build more complex molecules with potential biological activity or material properties. For example, a related compound, 2-bromo-4,5-dichloroaniline (B3060181), is used as an intermediate in the production of dopamine (B1211576) and polyphosphoric acid. biosynth.com

Exploration of Physicochemical Properties: Understanding the electronic effects of the multiple halogen substituents on the reactivity and properties of the aniline ring is a fundamental aspect of academic interest in this class of compounds.

While specific research findings on the end products derived from this compound are not widely published, its value is established by its position within the broader class of halogenated intermediates that are crucial for creating a wide array of functional organic molecules.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dichloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUYELJDMIVIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,4 Dichloroaniline

Classical Synthesis Routes to Halogenated Anilines

Traditional methods for synthesizing halogenated anilines, including the subject compound, often rely on multi-step processes involving nitration followed by reduction, or direct halogenation of aniline (B41778) precursors.

A foundational approach to introducing an amino group onto an aromatic ring is through the nitration of a benzene (B151609) derivative, followed by the reduction of the nitro group. youtube.com This two-step sequence is a cornerstone of aromatic chemistry.

The process typically begins with the nitration of a suitable dichlorobenzene precursor. The resulting nitro-substituted aromatic compound is then subjected to reduction to form the corresponding aniline. orgoreview.com Common reducing agents for this transformation include metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. orgoreview.com Catalytic hydrogenation, often employing palladium on carbon (Pd/C), is also a widely used and effective method. youtube.comorganic-chemistry.org

A key consideration in this strategy is the regioselectivity of the initial nitration step, which dictates the final substitution pattern of the aniline. The directing effects of the existing chloro substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group.

Direct halogenation of aniline and its derivatives is another classical and widely practiced method for preparing halogenated anilines. byjus.com The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. byjus.com This high reactivity, however, can lead to multiple halogenations, often resulting in the formation of tri-substituted products. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.com

To control the halogenation and achieve mono- or di-substitution, the reactivity of the amino group is often moderated by converting it into an amide, such as an acetanilide (B955). chemistrysteps.com The acetyl group reduces the activating effect of the nitrogen lone pair through resonance and provides steric hindrance, which can direct the incoming halogen to specific positions, primarily the para position. chemistrysteps.com Following halogenation, the acetyl group can be removed by hydrolysis to yield the desired halogenated aniline. googleapis.com

The choice of halogenating agent is also critical. Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are often used for more controlled and selective halogenations. nih.govtandfonline.com

Advanced and Selective Synthesis Techniques

In the quest for more efficient and selective synthetic routes, a number of advanced techniques have been developed. These methods often employ novel catalysts and reaction conditions to achieve high regioselectivity and yield, while also considering the environmental impact of the synthesis.

Achieving regioselective bromination is crucial for the synthesis of specifically substituted anilines like 2-bromo-3,4-dichloroaniline. Modern methods often focus on directing the bromine atom to a specific position on the aromatic ring, which already contains two chlorine atoms.

One strategy involves the use of a blocking group. The para-position to the amino group is highly reactive, so protecting this position is essential to direct bromination to other sites. googleapis.com This can be achieved by introducing a group that can be later removed. For example, a process for preparing 2-chloro and 2,6-dichloroanilines involves the bromination of an anilide at the 4-position, followed by chlorination and subsequent reductive removal of the bromo group. googleapis.com

Copper-catalyzed oxidative bromination has emerged as a practical method for the regioselective bromination of anilines. sci-hub.se This technique uses readily available reagents like sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a catalytic amount of a copper salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O). sci-hub.se This method offers high regioselectivity under mild conditions. sci-hub.se

The introduction of two chlorine atoms onto an aniline ring with specific regiochemistry requires carefully designed protocols. Direct chlorination of aniline often leads to a mixture of products, including the 2,4,6-trichloroaniline. google.comsciencemadness.org

To achieve selective dichlorination, protection of the amino group is a common strategy. For instance, converting aniline to its corresponding acetanilide allows for more controlled chlorination. google.com The subsequent hydrolysis of the amide yields the dichlorinated aniline.

A process for preparing 2,6-dichloroanilines involves the chlorination of sulfanilic acid, followed by desulfonation. orgsyn.org Another patented method describes the chlorination of 4-bromo anilides to produce 2,6-dichloro-4-bromoanilides, which can then be further transformed. googleapis.comgoogle.com The use of specific solvent systems and buffers, such as an alkanoic acid/water mixture with an alkali metal bicarbonate, can improve the chlorination process. google.com

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. sci-hub.stresearchgate.net The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom economy. researchgate.net

One key aspect of green chemistry is the use of less hazardous reagents. For example, replacing hazardous liquid bromine with greener alternatives like ceric ammonium (B1175870) nitrate-KBr combination in an ethanolic-aqueous medium for bromination has been explored. sci-hub.st Similarly, using zinc dust/iron powder in acetic acid for the acetylation of aniline instead of acetic anhydride (B1165640), a controlled substance, is a greener approach. sci-hub.st

The use of ionic liquids as solvents for the chlorination and bromination of unprotected anilines with copper halides offers a safer operational choice and reduces environmental impact compared to traditional methods that may require hazardous supplementary reagents. nih.govresearchgate.net These methods can achieve high yields and regioselectivity under mild conditions. nih.govresearchgate.net

Furthermore, catalytic methods, such as the copper-catalyzed bromination mentioned earlier, align with green chemistry principles by reducing the amount of reagents required and minimizing waste. sci-hub.se The development of catalytic processes for halogen transfer reactions using arylamine catalysts is another area of active research. nih.gov

Purification and Isolation Techniques for this compound

Following synthesis, the crude this compound must be purified to remove byproducts, unreacted starting materials, and reagents. Several standard laboratory techniques are employed for its isolation and purification.

Liquid-Liquid Extraction: This is a fundamental step in the workup procedure. After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate. prepchem.comgoogle.com The organic layer, containing the desired product, is then washed with water and brine to remove water-soluble impurities. google.com

Chromatography: Column chromatography is a highly effective method for purifying substituted anilines. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. google.com A solvent system (eluent), such as a mixture of pentane (B18724) or methylene (B1212753) chloride and ethyl acetate, is then passed through the column. google.com The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure compound. Analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also used to assess the purity of the final product and can be adapted for preparative-scale separations. epa.govmdpi.com

Recrystallization: This is a common technique for purifying solid organic compounds. The crude this compound is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com The resulting crystals are then collected by filtration. Suitable solvents for recrystallizing haloanilines include heptane, ethanol (B145695), or acetic acid. google.comorgsyn.orgorgsyn.org The choice of solvent is critical and is determined by the solubility characteristics of the compound.

Distillation: For some aniline derivatives, steam distillation can be an effective purification method. prepchem.comorgsyn.org This technique is particularly useful for separating volatile compounds from non-volatile impurities. The crude product is heated with steam, and the volatile aniline co-distills with the water and is collected in a separate vessel.

Table 2: Purification and Isolation Techniques

| Technique | Description | Typical Solvents/Materials | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Separates product from aqueous phase and water-soluble impurities. | Diethyl ether, Ethyl acetate, Water, Brine | prepchem.comgoogle.com |

| Column Chromatography | Separates compounds based on polarity. | Silica gel, Pentane, Methylene chloride, Ethyl acetate | google.com |

| Recrystallization | Purifies solids based on differential solubility. | Heptane, Ethanol, Glacial acetic acid | google.comorgsyn.orgorgsyn.org |

| Steam Distillation | Purifies volatile compounds from non-volatile impurities. | Water | prepchem.comorgsyn.org |

Chemical Reactivity and Derivatization of 2 Bromo 3,4 Dichloroaniline

Reactions at the Amino Group

The amino group of 2-bromo-3,4-dichloroaniline is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic effects of the halogen substituents on the aromatic ring.

Acylation and Sulfonylation Reactions

The amino group of anilines readily undergoes acylation with reagents like acetic anhydride (B1165640) to form acetanilides. libretexts.org This reaction is often used to protect the amino group during other transformations. libretexts.org For instance, the acetylation of aniline (B41778) can be achieved by reacting it with acetic anhydride. libretexts.orgresearchgate.net A similar principle applies to the acylation of this compound, which would yield N-(2-bromo-3,4-dichlorophenyl)acetamide. This transformation is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base or in a suitable solvent. google.comrsc.org

Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. organic-chemistry.orgsemanticscholar.org This reaction is a common method for the protection of amines and the synthesis of biologically active sulfonamide derivatives. semanticscholar.org The reaction of this compound with a sulfonyl chloride would lead to the corresponding N-(2-bromo-3,4-dichlorophenyl)sulfonamide.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetic Anhydride | N-(2-bromo-3,4-dichlorophenyl)acetamide | Acylation |

| This compound | p-Toluenesulfonyl Chloride | N-(2-bromo-3,4-dichlorophenyl)-4-methylbenzenesulfonamide | Sulfonylation |

Diazotization and Coupling Reactions

Aromatic primary amines, including this compound, can be converted into diazonium salts through a process called diazotization. masterorganicchemistry.com This reaction typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. masterorganicchemistry.comgoogle.com The resulting diazonium salt, 2-bromo-3,4-dichlorobenzenediazonium, is a versatile intermediate.

These diazonium salts are highly useful in synthesis and can undergo a variety of subsequent reactions. masterorganicchemistry.com One of the most significant is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group (CN) using copper(I) salts as catalysts. wikipedia.orgbyjus.comlscollege.ac.in This provides a powerful method for introducing a range of functional groups onto the aromatic ring that might be difficult to introduce by other means. byjus.comlscollege.ac.innih.gov For example, treatment of the 2-bromo-3,4-dichlorobenzenediazonium salt with cuprous bromide would yield 1,2-dibromo-3,4-dichlorobenzene.

Table 2: Diazotization and Subsequent Sandmeyer Reactions

| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product | Reaction Name |

| This compound | NaNO₂, HCl (aq), 0-5 °C | 2-Bromo-3,4-dichlorobenzenediazonium chloride | CuBr | 1,2-Dibromo-3,4-dichlorobenzene | Sandmeyer Reaction |

| This compound | NaNO₂, HCl (aq), 0-5 °C | 2-Bromo-3,4-dichlorobenzenediazonium chloride | CuCl | 1,2,3-Trichloro-4-bromobenzene | Sandmeyer Reaction |

| This compound | NaNO₂, H₂SO₄ (aq), 0-5 °C | 2-Bromo-3,4-dichlorobenzenediazonium sulfate (B86663) | H₂O, heat | 2-Bromo-3,4-dichlorophenol | Hydrolysis |

Formation of Schiff Bases and Related Compounds

The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.comnih.govresearchgate.net This condensation reaction typically occurs under reflux with the removal of water and is often catalyzed by an acid. internationaljournalcorner.comjmchemsci.com Schiff bases are a class of compounds with a wide range of applications, including in the synthesis of heterocyclic compounds and as ligands in coordination chemistry. internationaljournalcorner.comnih.gov

The reaction of this compound with an aromatic aldehyde, for instance, would yield an N-(arylmethylene)-2-bromo-3,4-dichloroaniline. The properties of the resulting Schiff base can be tuned by varying the structure of the aldehyde or ketone reactant.

Table 3: Synthesis of Schiff Bases from this compound

| Aldehyde/Ketone Reactant | Product |

| Benzaldehyde | N-Benzylidene-2-bromo-3,4-dichloroaniline |

| Salicylaldehyde | 2-((2-Bromo-3,4-dichlorophenylimino)methyl)phenol |

| Acetone | N-(Propan-2-ylidene)-2-bromo-3,4-dichloroaniline |

Nucleophilic Substitutions Involving the Amino Group

While the amino group itself is a nucleophile, it can also be a target for substitution reactions under certain conditions, although this is less common for anilines compared to alkylamines. More frequently, the amino group acts as the nucleophile in reactions. For instance, in the synthesis of certain heterocyclic compounds, the nitrogen of the amino group can attack an electrophilic center to form a new ring.

In some specialized cases, such as the reaction of halo-substituted nitropyridines with amines, a nucleophilic substitution can be accompanied by a rearrangement, like a nitro-group migration. clockss.org However, for a simple aniline like this compound, direct nucleophilic substitution on the nitrogen atom to displace a group is not a typical reaction pathway. Instead, the amino group's nucleophilicity is harnessed in reactions like acylation, sulfonylation, and alkylation.

Reactions Involving Halogen Substituents on the Aromatic Ring

The bromine and chlorine atoms on the aromatic ring of this compound are key handles for synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov this compound can serve as a substrate in these reactions, with the bromine atom being more reactive than the chlorine atoms in typical palladium-catalyzed processes like the Suzuki and Heck reactions.

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This reaction is widely used to form biaryl structures and other C-C bonds. wikipedia.org Reacting this compound with an arylboronic acid would selectively replace the bromine atom to yield a 2-aryl-3,4-dichloroaniline. nih.govunimib.it

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgrug.nllibretexts.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a new carbon-carbon bond at the 2-position, replacing the bromine atom. researchgate.netnih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst (Example) | Base (Example) | Product (Example) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-3,4-dichloroaniline |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | 2-(2-Phenylethenyl)-3,4-dichloroaniline |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on the this compound ring is a powerful tool for introducing a variety of functional groups. The electron-withdrawing nature of the two chlorine atoms, coupled with the bromine atom, deactivates the aromatic ring towards electrophilic attack but, conversely, activates it for nucleophilic substitution. In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen substituents.

The regioselectivity of SNAr reactions on this substrate is dictated by the relative activation of the carbon atoms attached to the halogens. The chlorine atoms, being more electronegative than bromine, exert a stronger inductive electron-withdrawing effect, thereby making the carbon atoms to which they are attached more electrophilic. However, the position of substitution is also influenced by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. Generally, halogens at positions activated by ortho or para electron-withdrawing groups are more susceptible to substitution. libretexts.org

While specific examples of SNAr reactions on this compound are not abundantly reported in the literature, the principles of SNAr suggest that strong nucleophiles such as alkoxides, thiolates, and amines could displace one of the chloro or bromo substituents under appropriate conditions, typically involving heat and a polar aprotic solvent. The outcome of such reactions would provide valuable derivatives for further synthetic transformations.

Reductive Dehalogenation Strategies

The selective removal of halogen atoms from the this compound scaffold via reductive dehalogenation opens up pathways to a variety of partially or fully dehalogenated aniline derivatives. This transformation is particularly valuable for synthesizing compounds that are not readily accessible through direct substitution patterns.

Catalytic hydrogenation is a common and effective method for reductive dehalogenation. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, palladium on carbon (Pd/C) is a widely used catalyst for this purpose. A process for the selective reduction of a 4-bromo substituent in the presence of chloro substituents on an anilide has been described, highlighting the potential for chemoselective dehalogenation. google.com In a typical procedure, the substrate is treated with hydrogen gas in the presence of a catalyst and a base, such as sodium hydroxide, to neutralize the hydrogen halide formed during the reaction. google.com The reaction is generally carried out in a solvent like ethanol (B145695) or acetic acid. google.com

Microbial reductive dehalogenation presents an alternative, environmentally benign approach. Studies have shown that anaerobic microorganisms are capable of dechlorinating dichloroanilines. For example, the transformation of 3,4-dichloroaniline (B118046) to 3-chloroaniline (B41212) has been observed in anaerobic pond sediment. biosynth.com More recent research has demonstrated the stoichiometric dechlorination of 2,3-dichloroaniline (B127971) to aniline by Dehalobacter species in an anaerobic enrichment culture. biorxiv.orgbiorxiv.org This suggests that similar biocatalytic systems could potentially be developed for the selective dehalogenation of this compound.

Electrophilic Aromatic Substitution on the this compound Core

Electrophilic aromatic substitution (EAS) on the this compound core is a challenging yet feasible transformation. The reactivity of the aromatic ring towards electrophiles is significantly influenced by the electronic effects of the existing substituents. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effects, although they also act as ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

The interplay of these competing effects governs the position of electrophilic attack. The strong activating and directing effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. In the case of this compound, the para position is blocked by a chlorine atom. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group, which are C5 and C6 (if we number the carbon with the amino group as C1). However, the steric hindrance from the adjacent bromine and chlorine atoms could influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, a multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline involves the electrophilic bromination of an acetanilide (B955) precursor. researchgate.net While specific examples of EAS on this compound are scarce in readily available literature, it is plausible that under carefully controlled conditions, further functionalization of the aromatic ring could be achieved.

Cyclization Reactions Utilizing this compound as a Precursor

The presence of both an amino group and multiple halogen atoms makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds through cyclization and annulation reactions. These reactions often involve the formation of new rings by leveraging the reactivity of the aniline nitrogen and the halogenated positions.

Heterocyclic Compound Synthesis

The amino group of this compound can act as a nucleophile to participate in reactions that form heterocyclic rings. For example, it can react with bifunctional electrophiles to construct five- or six-membered heterocycles. While direct examples starting from this compound are not prevalent, analogous reactions with other haloanilines are well-documented. For instance, substituted anilines are key starting materials in the synthesis of quinolines, indoles, and benzodiazepines. The halogen atoms on the this compound ring can serve as handles for subsequent cross-coupling reactions to further modify the synthesized heterocyclic core.

Annulation Strategies

Annulation reactions involve the formation of a new ring fused to an existing one. In the context of this compound, the halogen atoms can participate in transition-metal-catalyzed annulation processes. For example, palladium-catalyzed reactions involving the ortho-bromo or ortho-chloro substituents could be employed to construct fused ring systems. These strategies often involve the reaction of the haloaniline with an appropriately functionalized coupling partner, such as an alkyne or an alkene, to build the new ring. Although specific literature detailing annulation strategies for this compound is limited, the principles of transition-metal-catalyzed annulation are broadly applicable and suggest a fertile ground for future research in constructing novel polycyclic aromatic systems based on this scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-Bromo-3,4-dichloroaniline. One- and two-dimensional NMR experiments provide detailed information about chemical environments, connectivity, and spatial relationships within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals for its aromatic and amino protons. The aromatic region typically displays two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the bromo, chloro, and amino substituents. The amino group (-NH₂) is an activating group, tending to shield the protons and shift them upfield, while the electronegative halogen atoms (Br and Cl) are deactivating and cause a downfield shift.

The proton at position 6 (H-6) is ortho to the amino group and meta to a chloro group, while the proton at position 5 (H-5) is meta to the amino group and ortho to a chloro group. This results in distinct chemical environments. The coupling constant (J) between these two adjacent protons (a three-bond coupling, ³J) typically falls within the range of 6-8 Hz, which is characteristic of ortho-coupling in aromatic systems. libretexts.org The amino protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.3 | Doublet | ~8 | H-5 |

| ~6.8 | Doublet | ~8 | H-6 |

Note: Predicted values are based on substituent effects and data from analogous compounds.

The ¹³C NMR spectrum provides information on the six unique carbon atoms of the aromatic ring. The chemical shifts are significantly affected by the attached substituents. Carbons directly bonded to the electronegative halogens (C-2, C-3, and C-4) and the nitrogen atom of the amino group (C-1) are readily identifiable. The signals for carbons bearing a substituent are typically weaker than those for carbons with an attached proton. The chemical shifts of C-5 and C-6 are found in the more upfield region of the aromatic spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | C-1 (-NH₂) |

| ~110 | C-2 (-Br) |

| ~133 | C-3 (-Cl) |

| ~122 | C-4 (-Cl) |

| ~131 | C-5 |

Note: Predicted values are based on substituent effects and data from analogous compounds such as 2-bromoaniline (B46623) and 2,4-dichloroaniline. rsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton coupling relationships. youtube.com For this compound, a cross-peak would be observed between the signals of the adjacent aromatic protons, H-5 and H-6, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). emerypharma.com This would show a correlation between the H-5 signal and the C-5 signal, and another between the H-6 signal and the C-6 signal, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.com HMBC is particularly useful for assigning quaternary (non-protonated) carbons. emerypharma.com For instance, the H-6 proton would be expected to show correlations to the substituted carbons C-1, C-2, and C-4. The H-5 proton would likely show correlations to C-1, C-3, and C-4. These correlations provide a complete picture of the molecular skeleton.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These vibrations are specific to the types of bonds and functional groups present.

The vibrational spectrum of this compound is complex, with characteristic bands for the amino group and the substituted aromatic ring.

N-H Stretching : The amino group gives rise to two distinct stretching vibrations: an asymmetric stretch (ν_as(NH₂)) and a symmetric stretch (ν_s(NH₂)). In the gas phase or in dilute non-polar solvents, these bands appear around 3470 cm⁻¹ and 3370 cm⁻¹, respectively.

Aromatic C-H Stretching : These vibrations typically occur above 3000 cm⁻¹.

Ring C=C Stretching : The stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

N-H Bending : The scissoring mode of the NH₂ group is found in the 1600-1650 cm⁻¹ range.

C-N Stretching : The stretching vibration of the bond between the aromatic ring and the amino group appears around 1250-1340 cm⁻¹.

C-X (Halogen) Stretching : The C-Cl stretching modes are typically found in the 600-800 cm⁻¹ region, while the C-Br stretching vibration appears at a lower frequency, usually in the 500-600 cm⁻¹ range.

Table 3: General Characteristic Vibrational Frequencies for Halogenated Anilines

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3300 - 3500 | N-H Stretching |

| 3000 - 3100 | Aromatic C-H Stretching |

| 1600 - 1650 | N-H Bending |

| 1400 - 1600 | Aromatic Ring C=C Stretching |

| 1250 - 1340 | C-N Stretching |

| 600 - 800 | C-Cl Stretching |

Note: These are general ranges; specific values for this compound are determined experimentally. researchgate.net

Infrared spectroscopy is particularly sensitive to hydrogen bonding. nih.gov In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds, likely of the N-H···N type. This interaction causes the N-H stretching bands to broaden and shift to lower frequencies (a red shift) compared to their positions in the gas phase or in dilute solutions. nih.govacs.org The magnitude of this shift provides an indication of the strength of the hydrogen bonding interaction. The presence of electronegative halogen atoms could also potentially lead to weaker N-H···X (X=Cl, Br) interactions, further influencing the vibrational spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₆H₄BrCl₂N), HRMS would provide an exact mass measurement, allowing for its unambiguous identification and differentiation from other compounds with the same nominal mass. This technique is crucial for confirming the elemental composition of the molecule.

Detailed experimental HRMS data for this compound are not widely available in the reviewed scientific literature.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₆H₄⁷⁹Br³⁵Cl₂N | [M]+ | 238.8903 |

| C₆H₄⁸¹Br³⁵Cl₂N | [M+2]+ | 240.8883 |

| C₆H₄⁷⁹Br³⁵Cl³⁷ClN | [M+2]+ | 240.8874 |

| C₆H₄⁸¹Br³⁵Cl³⁷ClN | [M+4]+ | 242.8854 |

| C₆H₄⁷⁹Br³⁷Cl₂N | [M+4]+ | 242.8844 |

| C₆H₄⁸¹Br³⁷Cl₂N | [M+6]+ | 244.8824 |

Note: The table presents the theoretical exact masses of the major isotopic peaks for the molecular ion [M]+. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a characteristic isotopic pattern.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and fragmented to produce a spectrum of product ions. This fragmentation pattern provides detailed structural information, confirming the connectivity of atoms within the molecule. In the case of this compound, MS/MS would involve isolating the molecular ion and inducing fragmentation. The resulting fragments would help to confirm the positions of the bromine and chlorine atoms on the aniline (B41778) ring.

Specific MS/MS fragmentation data for this compound is not readily found in published literature. However, for related haloanilines, fragmentation often involves the loss of halogen atoms (Br or Cl) and the hydrohalic acids (HBr or HCl), as well as fragmentation of the aromatic ring. nist.govsigmaaldrich.com

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

| 239/241/243/245 | [M-Br]+ | Br |

| 239/241/243/245 | [M-Cl]+ | Cl |

| 239/241/243/245 | [M-HBr]+ | HBr |

| 239/241/243/245 | [M-HCl]+ | HCl |

Note: This table is predictive. Actual fragmentation would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the precise location of each atom within the molecule.

As of now, a definitive crystal structure for this compound has not been reported in major crystallographic databases. The following sections describe the type of information that would be obtained from such a study.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure reveals how individual molecules of this compound are arranged in the solid state, a phenomenon known as crystal packing. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen and halogen atoms can act as acceptors. The bromine and chlorine atoms can also participate in halogen bonding. Understanding these interactions is crucial as they influence the material's physical properties, including melting point and solubility. Studies on related halogenated anilines have shown that N-H···N and N-H···X (where X is a halogen) hydrogen bonds are common and play a significant role in the crystal packing. Current time information in Pasuruan, ID.mdpi.com

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H | N, Cl, Br |

| Halogen Bonding | C-Br, C-Cl | N, Cl, Br, π-system |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

Note: This table is predictive and based on the functional groups present in the molecule.

Conformational Analysis in the Crystalline State

X-ray crystallography provides precise details about the conformation of the molecule in the solid state. This includes bond lengths, bond angles, and torsion angles. For this compound, this analysis would reveal the planarity of the benzene ring and the orientation of the amino group and halogen substituents relative to the ring. In many substituted anilines, the amino group is found to be nearly coplanar with the aromatic ring to maximize electronic conjugation. However, steric hindrance from bulky ortho-substituents can cause the amino group to twist out of the plane. In this molecule, the bromine atom at position 2 could potentially induce such a conformational change.

Table 4: Key Structural Parameters from X-ray Crystallography for this compound

| Structural Parameter | Expected Information |

| Bond Lengths (C-C, C-N, C-Br, C-Cl) | Data not available |

| Bond Angles (e.g., C-C-C, C-N-H) | Data not available |

| Torsion Angles (e.g., defining ring planarity) | Data not available |

Note: This table indicates the parameters that would be determined from an X-ray crystal structure analysis. No experimental data is currently available.

Theoretical and Computational Chemistry Studies of 2 Bromo 3,4 Dichloroaniline

Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) Calculations for Optimized Geometries

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometries of compounds like 2-bromo-3,4-dichloroaniline. By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can predict bond lengths and angles with a high degree of accuracy. researchgate.net These computational approaches are foundational for understanding the molecule's three-dimensional structure, which is crucial for predicting its chemical behavior and interactions.

For substituted anilines, DFT calculations reveal how the presence and position of substituents like bromine and chlorine atoms affect the geometry of the benzene (B151609) ring and the amino group. researchgate.net For instance, the bond lengths and angles around the substituted carbons will differ from those in unsubstituted aniline (B41778) due to electronic and steric effects. These optimized geometries serve as the basis for further computational studies, including vibrational frequency and electronic property analyses. researchgate.net

Below is an interactive data table showcasing typical bond lengths and angles for a molecule similar in structure, which can be inferred for this compound.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Typical Calculated Value (B3LYP) |

| Bond Length | C | C | ~1.39 Å | |

| Bond Length | C | N | ~1.40 Å | |

| Bond Length | C | Cl | ~1.74 Å | |

| Bond Length | C | Br | ~1.90 Å | |

| Bond Angle | C | C | C | ~120° |

| Bond Angle | H | N | H | ~113° |

Note: The values presented are illustrative and based on general findings for similar halogenated anilines. Precise values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule by visualizing the charge distribution. jmaterenvironsci.comdergipark.org.tr The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). jmaterenvironsci.com In the case of this compound, the MEP surface would highlight the electrostatic potential at different points on the molecule's surface.

Typically, MEP analyses show negative potential (often colored red or yellow) around electronegative atoms like chlorine, bromine, and the nitrogen of the amino group, indicating these are sites prone to electrophilic attack. chemrxiv.org Conversely, positive potential (often colored blue) is generally found around the hydrogen atoms of the amino group and the aromatic ring, suggesting these are potential sites for nucleophilic attack. chemrxiv.org The MEP surface provides a visual representation of where the molecule is most likely to interact with other chemical species, guiding predictions about its reactivity and intermolecular interactions. dergipark.org.tr

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.comwuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. chemrxiv.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. wuxiapptec.comchemrxiv.org For this compound, the electron-withdrawing nature of the halogen substituents would influence the energies of the frontier orbitals. DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for the calculation of the energy gap and thus a prediction of its chemical reactivity. ajchem-a.com

The following interactive table provides a conceptual framework for interpreting HOMO-LUMO data.

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap indicates higher reactivity. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules. nih.gov These theoretical frequencies can then be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net For this compound, a detailed vibrational analysis would involve assigning the calculated vibrational modes to the observed spectral bands. researchgate.net

The vibrational spectrum of this compound will exhibit characteristic bands corresponding to the stretching and bending of its various functional groups. These include the N-H stretching vibrations of the amino group, C-H stretching of the aromatic ring, C-N stretching, and the C-Cl and C-Br stretching vibrations. Theoretical calculations help in the precise assignment of these bands, which can sometimes be complex due to the overlap of different vibrational modes. nih.gov The agreement between calculated and experimental frequencies serves as a validation of the computed molecular geometry. researchgate.net

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation of the amino group relative to the benzene ring. While the rotation around the C-N bond is somewhat restricted due to partial double bond character, different conformers can exist.

Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle of the amino group. nih.gov This allows for the identification of the most stable conformer (the one with the lowest energy) and any transitional states. The relative energies of different conformers provide insight into the molecule's flexibility and the population of each conformer at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, in a multistep synthesis where this compound is a product or reactant, theoretical calculations can map out the entire reaction pathway. researchgate.net This involves identifying transition states, intermediates, and the activation energies associated with each step.

For example, in the synthesis of a related compound, 4-bromo-2-chloroaniline (B1269894) from aniline, computational modeling could be used to study the electrophilic aromatic substitution steps. researchgate.net By calculating the energies of the intermediates and transition states, one can predict the regioselectivity of the halogenation reactions. Similarly, the metabolism of 3,4-dichloroaniline (B118046) has been studied, revealing intermediates and reaction pathways. nih.gov Computational modeling could provide deeper insights into these transformations at a molecular level, complementing experimental findings.

Predictive Modeling of Chemical Properties and Reactivity

Theoretical and computational chemistry offers powerful tools for predicting the molecular properties and reactivity of chemical compounds like this compound. Through methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and other computational approaches, researchers can gain insights into the behavior of this molecule without the need for extensive experimental work. researchgate.netresearchgate.net These predictive models are crucial for understanding the compound's potential applications and environmental interactions.

Quantum Chemical Calculations and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of this compound. researchgate.net These calculations can determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. researchgate.net For instance, DFT studies on halogenated anilines often employ basis sets like 6-311++G(d,p) to achieve a high level of accuracy. researchgate.net

Key properties predicted through these methods include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

Electronic Properties: The distribution of electron density, which is crucial for understanding reactivity. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Spectroscopic Features: Predictions of infrared (IR) and Raman spectra can aid in the experimental identification and characterization of the compound. researchgate.net

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to predict how the molecule will interact with other chemical species.

| Predicted Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. researchgate.net | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.netaljest.net |

| Molecular Electrostatic Potential (MESP) | Identifies sites for electrophilic and nucleophilic attack. nih.gov | DFT, Hartree-Fock researchgate.netnih.gov |

| Dipole Moment | Predicts polarity and intermolecular interactions. | DFT researchgate.net |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for identification. researchgate.net | DFT researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical tools used to predict the biological activity or other properties of compounds based on their chemical structure. researchgate.net For haloanilines, QSAR can be used to forecast properties like toxicity, bioavailability, or environmental fate. mdpi.com These models work by establishing a mathematical relationship between the property of interest and various "descriptors" derived from the molecular structure.

A 2023 study on the combined toxicity of 3,4-dichloroaniline (a closely related compound) and nanomaterials highlighted the utility of QSAR-like approaches. mdpi.com The study found a linear relationship between toxicity and descriptors like the Freundlich adsorption coefficient (KF) and adsorption energy (Ea), demonstrating that predictive models can outperform classical mixture theories in complex systems. mdpi.com

Descriptors used in QSAR models can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Derived from the 3D structure.

Electronic: Related to the electron distribution (e.g., partial atomic charges, HOMO/LUMO energies).

Physicochemical: Such as logP (lipophilicity), molecular weight, and polar surface area. researchgate.netmdpi.com

| Descriptor Type | Example Descriptor | Predicted Property |

|---|---|---|

| Physicochemical | LogP (Octanol-water partition coefficient) researchgate.net | Bioaccumulation, Toxicity, Solubility researchgate.netmdpi.com |

| Electronic | Mulliken Charges, Fukui Functions nih.gov | Reactivity, Adsorption to surfaces nih.gov |

| Topological | Kappa Shape Indices researchgate.net | Biological Activity researchgate.net |

| Thermodynamic | Adsorption Energy (Ea) mdpi.com | Interaction with materials, Environmental fate aljest.netmdpi.com |

By applying these computational and predictive modeling techniques, a comprehensive profile of this compound's chemical properties and reactivity can be established. This theoretical understanding is invaluable for guiding further experimental research, assessing potential risks, and exploring applications in various scientific and industrial fields.

Applications of 2 Bromo 3,4 Dichloroaniline in Specialized Chemical Industries

Synthesis of Advanced Organic Materials

Monomers for Polymer Synthesis

Currently, specific research detailing the direct use of 2-Bromo-3,4-dichloroaniline as a monomer in polymerization reactions is not prevalent in publicly available scientific literature. The synthesis of functional polymers often involves the use of monomers that can undergo step-growth or chain-growth polymerization. While aniline (B41778) derivatives can be polymerized, the specific role of this compound in this area is not yet well-documented. The development of advanced polymers often utilizes monomers with specific functionalities that can be incorporated into the polymer backbone or as pendent groups, a role that functionalized anilines could potentially fill. nih.gov

Precursors for Functional Organic Compounds

The primary application of this compound lies in its role as a versatile precursor for the synthesis of more complex functional organic compounds. Halogenated anilines are established intermediates in the manufacturing of a wide array of chemical products, including dyes, pharmaceuticals, and agricultural chemicals. epo.org

In the agrochemical industry , halogenated anilines are crucial building blocks. For instance, the closely related compound 2-Bromo-3,4-difluoroaniline serves as a key intermediate in the production of fungicides, herbicides, and insecticides, such as pyrazole (B372694) herbicides. nbinno.com This suggests a potential pathway for this compound in the synthesis of new crop protection agents.

The pharmaceutical sector also utilizes such structures extensively. 2-Bromo-3,4-difluoroaniline is a building block in the synthesis of various pharmaceuticals, including potential treatments for Alzheimer's disease like GSK-3 inhibitors, as well as anti-cancer and anti-inflammatory drugs. nbinno.com Another related compound, 2,3-dichloroaniline (B127971), is used in the synthesis of the neuroleptic drug Aripiprazole. These examples highlight the value of the substituted aniline scaffold in medicinal chemistry, where the specific halogen atoms can influence the biological activity and properties of the final drug molecule. The intermediate 2-bromo-4,5-dichloroaniline (B3060181) has been used in the production of dopamine (B1211576). biosynth.com

In the dye and pigment industry , chloro- and bromo-substituted anilines are fundamental precursors. For example, a series of disazo disperse dyes have been synthesized from 4-bromoaniline (B143363) and 3-chloroaniline (B41212) for application on polyester (B1180765) fabrics. researchgate.net Similarly, 2-Bromo-3,4-difluoroaniline is a precursor for azo dyes and phthalocyanine (B1677752) pigments. nbinno.com The presence and position of halogen atoms on the aromatic ring are critical for determining the final color, fastness, and other properties of the dye. Research has also identified 2-bromo-3,4,5,6-tetrachloroaniline (B1253628) as a compound related to the production of certain color additives, further underscoring the role of bromo-chloro-anilines in this field. nih.gov

| Functional Compound Class | Specific Examples from Related Precursors | Precursor Mentioned | Reference(s) |

| Agrochemicals | Pyrazole herbicides (e.g., Pyrazosulfuron-ethyl, Pyrazoxyfen) | 2-Bromo-3,4-difluoroaniline | nbinno.com |

| Pharmaceuticals | GSK-3 Inhibitors, Anti-cancer drugs, Anti-inflammatory drugs | 2-Bromo-3,4-difluoroaniline | nbinno.com |

| Aripiprazole (neuroleptic drug) | 2,3-dichloroaniline | ||

| Dopamine | 2-bromo-4,5-dichloroaniline | biosynth.com | |

| Dyes and Pigments | Azo Dyes, Phthalocyanine Pigments | 2-Bromo-3,4-difluoroaniline | nbinno.com |

| Disazo Disperse Dyes | 4-bromoaniline and 3-chloroaniline | researchgate.net |

Catalysis and Reagent in Organic Synthesis

Beyond its role as a precursor, this compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its structure, containing an ortho-bromo substituent, makes it an ideal substrate for reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org As an ortho-bromoaniline, this compound can participate in such reactions, allowing for the introduction of a wide variety of aryl, alkyl, or vinyl groups at the bromine-bearing carbon. nih.gov This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules. illinois.edu The reactivity of the C-Br bond is generally higher than that of C-Cl bonds in these catalytic cycles, allowing for selective reactions. illinois.edu

Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis for creating aryl amines. This compound can serve as the aryl halide component, enabling the synthesis of a diverse range of N-arylated compounds. nih.govorganic-chemistry.org This method is often preferred over older techniques due to its broad substrate scope and tolerance for various functional groups. wikipedia.org

Furthermore, aniline derivatives can act as ligands in the formation of metal complexes. Schiff bases derived from bromoanilines have been used to create complexes with metals like copper and zinc. nih.gov These complexes themselves can have interesting properties, including acting as sensors for other ions or possessing biological activity. nih.gov This opens the possibility for this compound to be used in the synthesis of novel ligands for catalysis and materials science. researchgate.net

| Reaction Type | Role of this compound | Bond Formed | Key Features | Reference(s) |

| Suzuki-Miyaura Coupling | Organohalide Substrate | Carbon-Carbon (C-C) | Couples with boronic acids/esters; catalyzed by Palladium. | wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | Organohalide Substrate | Carbon-Nitrogen (C-N) | Couples with primary or secondary amines; catalyzed by Palladium. | wikipedia.orgnih.govorganic-chemistry.org |

| Ligand Synthesis | Starting Material for Ligands (e.g., Schiff bases) | Coordination bonds with metals | Forms metal complexes that can be used in catalysis or as sensors. | nih.gov |

Environmental Fate and Degradation Pathways of 2 Bromo 3,4 Dichloroaniline

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as light and water.

Photodegradation, the breakdown of compounds by light, is a potential abiotic degradation pathway for halogenated anilines. For instance, studies on the herbicide nitrofen, which contains both chlorine and nitro groups, have shown that photodegradation can lead to the photonucleophilic substitution of both groups with hydroxyl groups. scispace.com Research on other chlorinated compounds like pentachlorophenol (B1679276) and hydroxychlorothalonil suggests that photonucleophilic substitution is a key degradation process. scispace.com While direct studies on 2-Bromo-3,4-dichloroaniline are not available, it is plausible that it would undergo similar photodegradation processes, potentially leading to the formation of hydroxylated and dehalogenated derivatives. The rate of photodegradation can be influenced by environmental conditions such as pH and the presence of other substances. For example, the photodegradation of 2,6-dichloro-4-nitroaniline (B1670479) (DCNA) has been studied in both freshwater and saltwater, indicating that salinity can affect degradation rates. scispace.com

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Halogenated anilines like 3,4-DCA are generally considered to be relatively stable in aquatic environments with low rates of hydrolysis under normal environmental pH and temperature conditions. nih.gov However, under specific conditions, such as in the presence of certain catalysts or at elevated temperatures, hydrolysis can occur. google.comgoogle.com For this compound, it is anticipated that the C-Br and C-Cl bonds would be susceptible to cleavage under specific conditions, leading to the formation of halogenated phenols. The persistence of these compounds in water bodies is a concern due to their potential for long-range transport and adsorption to suspended particles. nih.gov

Biodegradation Pathways and Microbial Metabolism

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many synthetic chemicals.

The biodegradation of 3,4-DCA has been observed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under aerobic conditions, microorganisms can utilize 3,4-DCA as a source of carbon and nitrogen. researchgate.net The degradation often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.netumons.ac.be Studies have shown that mixed microbial cultures can effectively degrade 3,4-DCA in wastewater. nih.gov The presence of co-substrates, such as glucose, can sometimes enhance the degradation rate. researchgate.net

Anaerobic Degradation: Anaerobic degradation of halogenated anilines often involves reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. While information on this compound is not available, research on other brominated organic compounds has demonstrated their degradation by microbial consortia under anaerobic conditions. mdpi.com

Several bacterial strains have been identified for their ability to degrade 3,4-DCA and other related chloroanilines. These microorganisms often possess specific enzymes that can initiate the breakdown of these compounds.

| Microbial Strain | Degraded Compound(s) | Reference |

| Pseudomonas fluorescens 26-K | 3,4-dichloroaniline (B118046), 3,4-difluoroaniline | researchgate.net |

| Acinetobacter baylyi GFJ2 | 4-chloroaniline (B138754), 3,4-dichloroaniline, other monohalogenated anilines | researchgate.net |

| Paracoccus denitrificans | 3,4-dichloroaniline | researchgate.net |

| Variovorax sp. WDL1 | Linuron, 3,4-dichloroaniline | umons.ac.be |

| Rhodococcus sp. | 2-chloro-4-nitroaniline | plos.org |

| Mixed cultures (including Pseudomonas, Klebsiella, Rhodococcus) | 3,4-dichloroaniline, aniline (B41778), 4-chloroaniline | nih.gov |

The microbial degradation of halogenated anilines proceeds through a series of metabolic intermediates. Key enzymatic reactions include dehalogenation (removal of a halogen) and deamination (removal of an amino group).

For 3,4-DCA, a common initial step is the oxidative deamination to form chlorinated catechols. umons.ac.be For example, Pseudomonas putida has been shown to metabolize 3,4-DCA to 4,5-dichlorocatechol, which is then further broken down via ortho ring cleavage. umons.ac.be In another pathway observed in Acinetobacter soli GFJ2, 3,4-DCA degradation is initiated by a dioxygenase, leading to the formation of 4,5-dichlorocatechol. mdpi.com This strain possesses a gene cluster (dcdA, dcdB, and dcdC) that encodes the enzymes for this conversion. mdpi.com

Another proposed pathway involves an initial dechlorination step. For instance, Acinetobacter baylyi GFJ2 is thought to degrade 3,4-DCA to 4-chloroaniline through dechlorination. mdpi.com

Based on these findings for 3,4-DCA, a speculative degradation pathway for this compound could involve initial debromination or dechlorination, followed by hydroxylation and subsequent ring cleavage. The presence of both bromine and chlorine atoms may lead to a more complex series of dehalogenation steps.

Table of Potential Metabolic Intermediates in the Degradation of Halogenated Anilines

| Precursor Compound | Metabolic Intermediate | Metabolic Process | Reference |

| 3,4-dichloroaniline | 4,5-dichlorocatechol | Oxidative deamination / Dioxygenation | umons.ac.bemdpi.com |

| 3,4-dichloroaniline | 4-chloroaniline | Dechlorination | mdpi.com |

| 2-chloro-4-nitroaniline | 4-amino-3-chlorophenol | Oxidative hydroxylation | plos.org |

| 4-amino-3-chlorophenol | 6-chlorohydroxyquinol | Dioxygenation | plos.org |

| Linuron | 3,4-dichloroaniline | Hydrolysis | umons.ac.be |

Environmental Mobility and Sequestration

The environmental mobility of an organic compound like this compound is largely governed by its partitioning behavior between soil or sediment and the aqueous phase. This behavior is critical for determining its potential to contaminate groundwater or to be transported to other environmental compartments.

Sorption to Soil and Sediment Organic Matter

The sorption of organic compounds to soil and sediment is a key process influencing their fate and transport. For non-ionic organic compounds such as halogenated anilines, sorption is primarily driven by partitioning into soil organic matter. While no specific sorption coefficients for this compound have been reported, the behavior of analogous compounds, such as 3,4-dichloroaniline (3,4-DCA), provides valuable insights.

Research on 3,4-DCA has shown that its sorption to soil is strongly correlated with the soil's organic matter content. The presence of halogen substituents on the aniline ring, such as bromine and chlorine, increases the hydrophobicity of the molecule, which generally leads to stronger sorption to organic matter. The octanol-water partition coefficient (Kow) is a key indicator of a compound's hydrophobicity and its tendency to sorb to organic carbon. Quantitative Structure-Activity Relationship (QSAR) models often use Kow and other molecular descriptors to predict soil sorption coefficients (Koc) for substituted anilines. These models suggest that the addition of a bromine atom to the 3,4-dichloroaniline structure would likely increase its sorption potential.

The sorption process for anilines can also involve more specific interactions, including the formation of covalent bonds with soil organic matter components, particularly quinone-like structures. nih.gov This can lead to very strong binding that is not easily reversible.

Table 1: Illustrative Sorption Coefficients for Halogenated Anilines (Hypothetical Data for this compound)

This table illustrates the type of data needed to assess the sorption potential of this compound. The values for this compound are hypothetical and based on expected trends.

| Compound | Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) |

| 3,4-Dichloroaniline | Silt Loam | 2.5 | 15 | 600 |

| This compound | Silt Loam | 2.5 | >15 | >600 |

| 3,4-Dichloroaniline | Sandy Loam | 1.0 | 5 | 500 |

| This compound | Sandy Loam | 1.0 | >5 | >500 |

Note: Kd = Distribution coefficient; Koc = Organic carbon-normalized sorption coefficient. Higher values indicate stronger sorption and lower mobility.

Leaching Potential in Soil Systems

The potential for a chemical to leach through the soil profile and reach groundwater is inversely related to its sorption affinity. Compounds with high sorption coefficients (Kd and Koc) are less likely to leach.

Given the expected strong sorption of this compound to soil organic matter, its leaching potential is anticipated to be low. The presence of three halogen substituents would significantly increase its hydrophobicity compared to aniline, leading to strong retention in the upper soil layers. However, in soils with very low organic matter content, such as sandy soils, the potential for leaching could be higher.

Factors that can influence leaching include the amount and intensity of rainfall, soil type and structure, and agricultural practices. While direct studies on the leaching of this compound are absent, its structural similarity to persistent herbicides suggests that it would be relatively immobile in most soil environments.

Formation of Bound Residues in Environmental Matrices

Bound residues are chemical residues that cannot be extracted from the soil or sediment matrix using conventional methods. They are formed through strong chemical or physical interactions between the compound or its metabolites and the solid matrix. Aniline compounds are known to have a high tendency to form bound residues. nih.gov

The formation of bound residues is a significant process in the environmental fate of anilines. It can lead to the long-term sequestration of the chemical in the environment, reducing its bioavailability and potential toxicity. However, these bound residues could also be released over time, acting as a long-term source of contamination.

For this compound, it is expected that a significant fraction of the compound would be transformed into bound residues in soil and sediment. The amine group of the aniline can undergo oxidative coupling reactions with phenolic components of humic substances, forming strong covalent bonds. nih.gov The presence of halogen atoms can further influence these reactions. Studies on other anilines have shown that the formation of bound residues is a microbially mediated process. nih.gov

Table 2: Illustrative Distribution of this compound in a Soil System Over Time (Hypothetical)

This table illustrates how this compound might partition in a soil system, leading to the formation of bound residues. The values are hypothetical.

| Time (days) | Extractable Residues (%) | Bound Residues (%) | Mineralization (CO2) (%) |

| 1 | 90 | 5 | <1 |

| 30 | 60 | 30 | 5 |

| 90 | 30 | 55 | 10 |

| 365 | 10 | 70 | 15 |

This hypothetical data suggests a progressive decrease in the extractable fraction of this compound over time, with a corresponding increase in the formation of bound residues and a smaller fraction being completely mineralized. The actual rates would depend on specific soil properties and environmental conditions.

Analytical Methodologies for 2 Bromo 3,4 Dichloroaniline in Environmental and Industrial Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for analyzing complex mixtures containing 2-Bromo-3,4-dichloroaniline. Gas and liquid chromatography are the principal techniques used for its separation and subsequent quantification.

Liquid Chromatography (LC) Approaches (e.g., HPLC-UV, LC-MS)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), provides a powerful alternative to GC, especially for compounds that are thermally unstable or have low volatility.

HPLC with UV Detection (HPLC-UV): HPLC with a UV detector is a common approach for analyzing aromatic compounds that possess a chromophore, such as this compound. The method's sensitivity depends on the compound's molar absorptivity at the selected wavelength. However, its selectivity can be limited in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of LC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), has become the method of choice for many environmental analyses. epa.gov It combines the excellent separation capabilities of LC with the high sensitivity and specificity of MS/MS detection. semanticscholar.orgnih.gov LC-MS/MS methods are advantageous as they often require minimal sample preparation, sometimes allowing for direct injection of water samples. semanticscholar.orgd-nb.info A study on the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) in chives using HPLC-MS/MS reported low limits of detection (0.6 µg/kg for 3,4-DCA) and good recoveries (75.3–86.0%). nih.govmdpi.com Another LC-MS/MS method for propanil (B472794) and its metabolite 3,4-dichloroaniline in water established a limit of quantitation (LOQ) of 0.1 µg/L for both analytes. epa.gov

Table 1: Examples of Chromatographic Conditions for Aniline (B41778) Derivatives

| Technique | Analyte(s) | Column | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| GC-NPD | Aniline and derivatives | SE-54 FSCC | Nitrogen-Phosphorus Detector (NPD) | Good precision (5-15% RSD) and accuracy (>75% recovery) for various water types. | epa.gov |

| GC-ECD / GC-MS-MS | 3,4-DCA & 3,5-DCA | Fused Silica (B1680970) Capillary | ECD / MS-MS | LODs of 0.05 µg/L (GC-ECD) and 0.03 µg/L (GC-MS-MS). | nih.gov |

| GC/MS | Aniline derivatives | SE-54 fused silica capillary | Mass Spectrometer (MS) | Recommended for absolute analyte identification. | epa.gov |

| HPLC-MS/MS | 3,4-DCA & 3,5-DCA | Not specified | Tandem Mass Spectrometer (MS/MS) | LOD for 3,4-DCA: 0.6 µg/kg; Recovery: 75.3–86.0%. | nih.govmdpi.com |

| LC-MS/MS | 3,4-DCA | Phenomenex Luna C18(2) | Tandem Mass Spectrometer (MS/MS) | LOQ: 0.1 µg/L; LOD: 0.0394 µg/L in drinking water. | epa.gov |

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is crucial to isolate this compound from the sample matrix (e.g., water, soil, industrial effluent), concentrate it, and remove interfering substances prior to chromatographic analysis.

Solid-Phase Extraction (SPE)